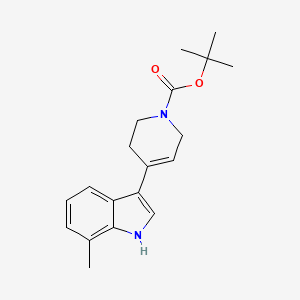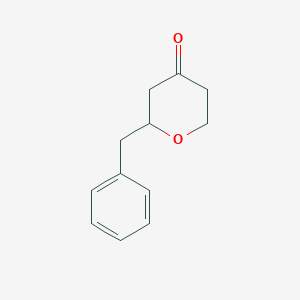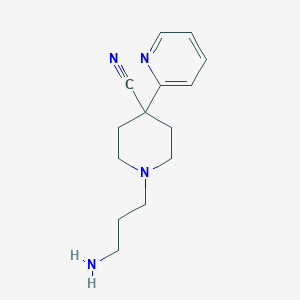
tert-butyl 4-(7-methyl-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(7-methyl-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate is a complex organic compound that features both indole and pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(7-methyl-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate typically involves multi-step organic reactions. One common approach is the Friedel–Crafts reaction, where indole derivatives react with acylsilanes in the presence of a Lewis or Brønsted acid catalyst . The reaction conditions often include moderate to high temperatures and the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. The steric hindrance effect of the tert-butyl group can influence the reaction yield, necessitating careful optimization of reaction parameters .
化学反応の分析
Types of Reactions
Tert-butyl 4-(7-methyl-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxalinone derivatives using iron chloride as a catalyst.
Reduction: Reduction reactions can modify the pyridine ring, potentially leading to dihydropyridine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include iron chloride for oxidative coupling , sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
Major products formed from these reactions include indolin-3-ones, quinoxalinone derivatives, and various substituted indole compounds .
科学的研究の応用
Tert-butyl 4-(7-methyl-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate has diverse applications in scientific research:
作用機序
The mechanism of action of tert-butyl 4-(7-methyl-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the pyridine ring can participate in coordination with metal ions and enzymes . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(7-Methyl-1H-indol-3-yl)-2-phenylindolin-3-one: A structurally similar compound with a phenyl group instead of the tert-butyl ester.
3-(Indol-3-yl)quinoxalin-2-one: Features a quinoxalinone framework and an indole moiety, similar to the target compound.
Uniqueness
Tert-butyl 4-(7-methyl-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate is unique due to the presence of both indole and pyridine rings, which confer distinct reactivity and biological activity. The tert-butyl ester group also provides steric hindrance, influencing the compound’s chemical behavior and interactions .
特性
分子式 |
C19H24N2O2 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
tert-butyl 4-(7-methyl-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C19H24N2O2/c1-13-6-5-7-15-16(12-20-17(13)15)14-8-10-21(11-9-14)18(22)23-19(2,3)4/h5-8,12,20H,9-11H2,1-4H3 |
InChIキー |
ZJTOHOIHPHMURQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C(=CN2)C3=CCN(CC3)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 4-[[5-methyl-2-(morpholin-4-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B13876628.png)
![4-(4-nitroanilino)-8H-pyrido[2,3-d]pyrimidin-5-one](/img/structure/B13876636.png)

![1-methyl-3-nitro-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]-1H-pyrazole](/img/structure/B13876640.png)





![6-chloro-N-(pyridin-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13876673.png)



